

Physical and chemical properties of 3-(1,3-dioxoisindolin-2-yl)benzoic acid.

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Compound of Interest

Compound Name: 3-(1,3-Dioxo-1,3-dihydro-isindol-2-yl)-benzoic acid

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An In-Depth Technical Guide to 3-(1,3-Dioxoisindolin-2-yl)benzoic Acid for Advanced Research

Executive Summary

This document provides a comprehensive technical overview of 3-(1,3-dioxoisindolin-2-yl)benzoic acid (CAS No. 40101-51-7), a molecule of significant interest in medicinal chemistry and materials science. As a bifunctional compound featuring both a carboxylic acid and a phthalimide moiety, it serves as a versatile building block for the synthesis of more complex chemical entities. This guide details its chemical identity, core physicochemical properties, spectroscopic signature, synthesis, and key reactivity, contextualized for researchers, scientists, and professionals in drug development. The protocols and data presented herein are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction: A Molecule of Bivalent Potential

The landscape of modern drug discovery is increasingly reliant on "building block" molecules—scaffolds that can be predictably and efficiently elaborated into diverse libraries of potential therapeutic agents. 3-(1,3-Dioxoisindolin-2-yl)benzoic acid fits this paradigm perfectly. Its structure is a deliberate marriage of two pharmacologically significant motifs:

- The Phthalimide Group: This isoindole-1,3-dione structure is a well-established pharmacophore found in a range of therapeutic agents, including the notorious thalidomide and its safer, potent anticancer and immunomodulatory analogues like lenalidomide and pomalidomide.[1] The phthalimide group often serves as a protected amine synthon, enabling controlled synthetic transformations.[2]
- The Benzoic Acid Group: As the simplest aromatic carboxylic acid, this moiety provides a reactive handle for a multitude of chemical transformations, including amide bond formation and esterification, which are fundamental reactions in drug synthesis.[3] Its pKa ensures a degree of aqueous solubility and provides a key interaction point for biological targets.[4]

The strategic placement of these two groups on a single phenyl ring creates a molecule that is not merely a sum of its parts. It is a scaffold primed for fragment-based drug discovery, linker chemistry for antibody-drug conjugates (ADCs), and the development of novel heterocyclic compounds.[5][6] This guide will dissect the fundamental properties that underpin its utility.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research.

- IUPAC Name: 3-(1,3-dioxoisindol-2-yl)benzoic acid[7]
- CAS Number: 40101-51-7[7][8][9]
- Molecular Formula: C₁₅H₉NO₄[7]
- Molecular Weight: 267.24 g/mol [7]
- Canonical SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O[7]
- InChI Key: FGYKYCMETOWTHT-UHFFFAOYSA-N[7]

The molecule's structure consists of a benzoic acid core where the phthalimide group is attached at the meta (3-position) of the phenyl ring. This spatial arrangement is critical as it influences the electronic effects of the substituents on each other and dictates the steric accessibility of the reactive carboxylic acid group.

Caption: Structure of 3-(1,3-dioxoisindolin-2-yl)benzoic acid.

Physicochemical Properties: A Quantitative Profile

The behavior of a molecule in both laboratory and biological systems is dictated by its physical and chemical properties. These values are crucial for designing experimental conditions, predicting bioavailability, and understanding potential interactions.

Property	Value	Source	Significance in Drug Development
Melting Point	283-284 °C	[8]	High melting point indicates a stable, crystalline solid, which is favorable for purification, handling, and formulation.
Boiling Point	526.7 ± 52.0 °C (Predicted)	[8]	High predicted boiling point reflects strong intermolecular forces and low volatility.
Density	1.490 ± 0.06 g/cm ³ (Predicted)	[8]	Useful for process chemistry calculations and formulation development.
Water Solubility	Poorly soluble	[4]	The parent benzoic acid is poorly soluble in water.[4] The larger, hydrophobic phthalimide group further reduces aqueous solubility. Solubility is pH-dependent and increases in basic solutions due to deprotonation of the carboxylic acid.
pKa	~4.2 (Predicted, in H ₂ O)	[3][4][10]	The pKa of benzoic acid is ~4.2.[3][4][10] This molecule's pKa is expected to be similar, meaning it will be predominantly in its

ionized (carboxylate) form at physiological pH (7.4), which impacts solubility and target binding.

A LogP value under 5 is generally favorable for oral bioavailability (Lipinski's Rule of Five). This value suggests a good balance between hydrophilicity and lipophilicity for membrane permeation.

LogP (XLogP3)	1.9	[7]
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Hydrogen Bond Donors	1 (the -OH group)	[7]
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The single donor group is critical for interactions with biological targets and contributes to its solubility characteristics.

Hydrogen Bond Acceptors	4 (the four oxygen atoms)	[7]
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Multiple acceptor sites provide numerous opportunities for hydrogen bonding with protein active sites or formulation excipients.

Spectroscopic Analysis: Deciphering the Molecular Signature

Spectroscopic techniques provide an empirical fingerprint of a molecule's structure. Understanding the expected spectral data is essential for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. For this molecule, the spectrum is a composite of the features of a carboxylic acid and a phthalimide.[\[11\]](#)[\[12\]](#)

- **O-H Stretch (Carboxylic Acid):** A very broad and strong absorption band is expected from $\sim 3300\text{ cm}^{-1}$ to 2500 cm^{-1} .[\[11\]](#)[\[12\]](#) This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.
- **Aromatic C-H Stretch:** Weaker, sharp peaks will appear just above 3000 cm^{-1} .
- **C=O Stretch (Carboxylic Acid):** A strong, sharp absorption between $1710\text{--}1680\text{ cm}^{-1}$ is characteristic of the carbonyl in an aromatic carboxylic acid.[\[12\]](#)
- **C=O Stretch (Imide):** The phthalimide group will exhibit two distinct C=O stretching bands, typically an asymmetric stretch around 1775 cm^{-1} and a symmetric stretch around 1710 cm^{-1} . The latter may overlap with the carboxylic acid C=O peak.
- **C-O Stretch (Carboxylic Acid):** A medium-to-strong peak is expected in the $1320\text{--}1210\text{ cm}^{-1}$ region.[\[12\]](#)
- **Fingerprint Region:** Complex patterns below 1500 cm^{-1} will correspond to various C-C and C-N vibrations and aromatic ring bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy confirms the carbon-hydrogen framework. While specific experimental data is proprietary to vendors, the expected chemical shifts can be predicted.[\[9\]](#)

- ^1H NMR:
 - **Carboxylic Acid Proton ($-\text{COOH}$):** A broad singlet, typically downfield ($>10\text{ ppm}$), which is exchangeable with D_2O .

- Aromatic Protons: A complex multiplet pattern between 7.5 and 8.5 ppm, integrating to 8 protons. The protons on the phthalimide ring and the benzoic acid ring will have distinct, albeit overlapping, signals.
- ¹³C NMR:
 - Carbonyl Carbons: Three signals are expected in the highly deshielded region (165-180 ppm) corresponding to the two equivalent imide carbonyls and the single carboxylic acid carbonyl.
 - Aromatic Carbons: Multiple signals between 120-140 ppm will correspond to the 12 unique aromatic carbons in the structure.

Mass Spectrometry (MS)

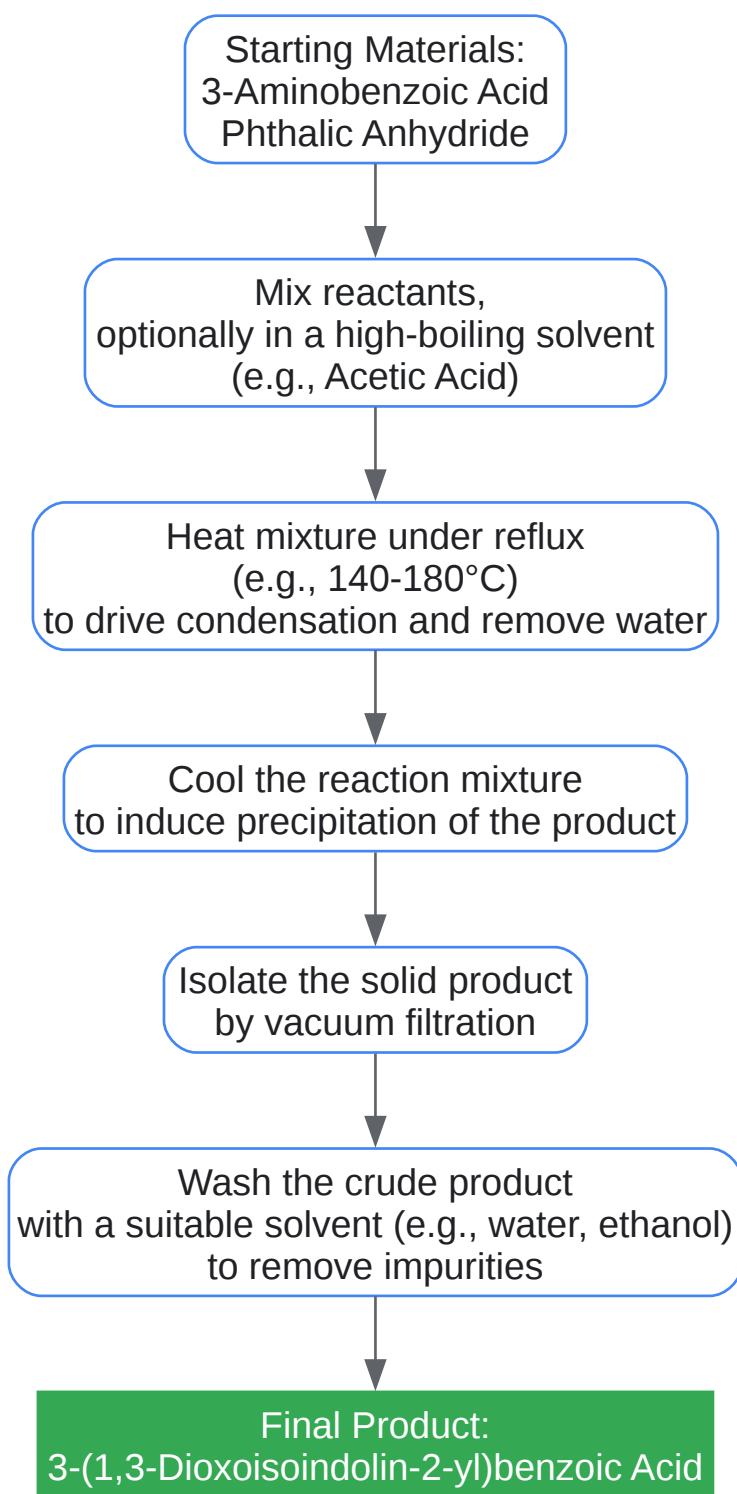
Mass spectrometry provides the exact molecular weight and fragmentation data, which is crucial for structural confirmation.

- Molecular Ion Peak (M⁺): In Electron Ionization (EI), a peak at m/z 267 would be expected.
- High-Resolution MS (HRMS): The exact mass should be confirmed at 267.0532 (for [M]⁺) or 268.0604 (for [M+H]⁺ in ESI).^[7]
- Key Fragmentation: Common fragmentation pathways would include the loss of the hydroxyl group (-OH, m/z 250), the entire carboxyl group (-COOH, m/z 222), and subsequent fragmentation of the phthalimide ring structure.

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Pathway

The most direct and industrially scalable synthesis involves the condensation reaction between 3-aminobenzoic acid and phthalic anhydride. This is a robust and high-yielding reaction, often performed at elevated temperatures, sometimes in a high-boiling solvent like acetic acid or DMF, or even neat.^[5]



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Caption: A generalized workflow for the synthesis of the title compound.

Chemical Reactivity

The molecule's reactivity is centered on its carboxylic acid group. Standard transformations include:[3]

- **Esterification:** Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding esters.
- **Amide Bond Formation:** Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl_2 or using coupling reagents like DCC/EDC) followed by reaction with an amine produces amides. This is a cornerstone of medicinal chemistry.
- **Reduction:** The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH_4 .

The phthalimide group is generally stable but can be cleaved under harsh conditions (e.g., hydrazinolysis with hydrazine hydrate) to release the primary amine, a reaction known as the Gabriel synthesis.

Experimental Protocols: A Guide to Characterization

Ensuring the identity and purity of a research compound is paramount. The following outlines a standard workflow for characterization.

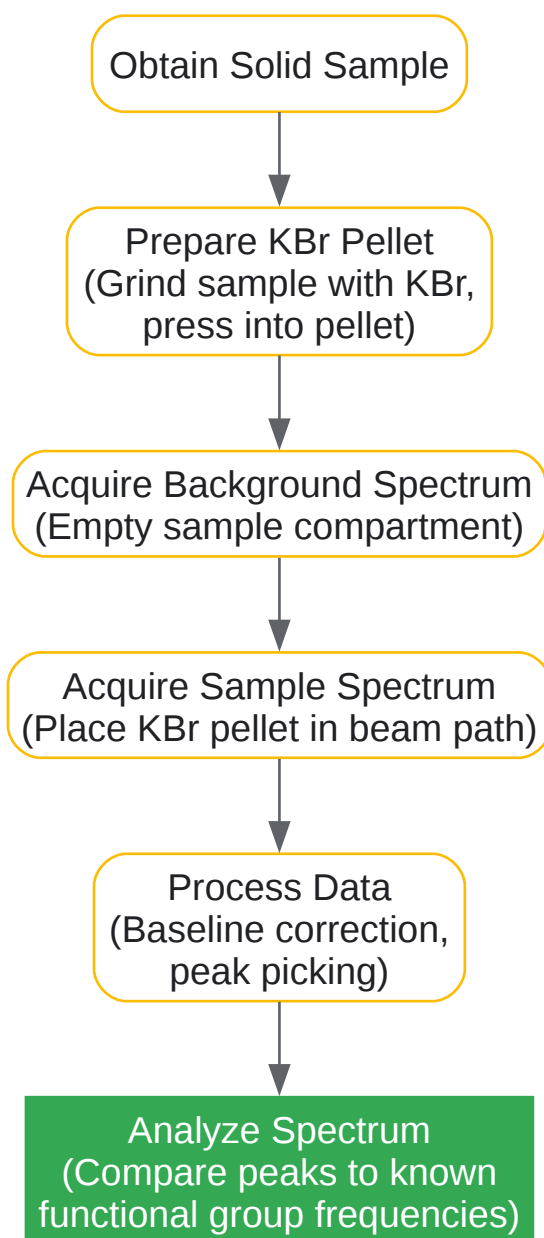
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- **Rationale:** HPLC is the gold standard for assessing the purity of small organic molecules. A reversed-phase method is typically effective.
- **Methodology:**
 - **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - **Mobile Phase A:** 0.1% Trifluoroacetic Acid (TFA) in Water.
 - **Mobile Phase B:** 0.1% TFA in Acetonitrile.
 - **Gradient:** Start with 95% A / 5% B, ramp to 5% A / 95% B over 15-20 minutes.

- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
- Analysis: Inject 10 μ L. A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Structural Confirmation by IR Spectroscopy (KBr Pellet Method)

- Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.
- Methodology:
 - Preparation: Gently grind ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.
 - Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
 - Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
 - Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
 - Analysis: Compare the obtained spectrum with the expected absorption bands outlined in Section 4.1.



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Caption: Standard workflow for obtaining an FT-IR spectrum.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, prudent laboratory practice dictates handling it based on the hazards of its constituent parts, primarily benzoic acid.^{[13][14][15]}

- Hazard Classification: Assumed to be hazardous. Benzoic acid is known to cause skin irritation (Category 2) and serious eye damage (Category 1).[\[13\]](#) It may also cause damage to organs (lungs) through prolonged or repeated exposure via inhalation.[\[13\]](#)
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[\[13\]](#)
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[13\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[\[13\]](#)
- Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[\[13\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[\[13\]](#)
 - Skin: Wash off immediately with soap and plenty of water.[\[13\]](#)
 - Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[\[13\]](#)
 - Ingestion: Do NOT induce vomiting. Seek medical attention.[\[13\]](#)

Conclusion

3-(1,3-Dioxoisindolin-2-yl)benzoic acid is a compound of significant strategic value for chemical and pharmaceutical research. Its well-defined structure, predictable reactivity, and stable solid form make it an ideal scaffold for synthetic elaboration. The combination of a reactive carboxylic acid handle with the pharmacologically relevant phthalimide core provides a powerful platform for the development of novel therapeutics and functional materials. The data and protocols presented in this guide offer a robust foundation for scientists to confidently incorporate this versatile molecule into their research and development programs.

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